molecular formula C18H23N3OS B5807535 4-(2-furylmethyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide

4-(2-furylmethyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide

カタログ番号 B5807535
分子量: 329.5 g/mol
InChIキー: OYVXWVYADOANJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-furylmethyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide, commonly known as FM-PCTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

作用機序

The mechanism of action of FM-PCTA involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. FM-PCTA also inhibits histone deacetylases (HDACs), which play a role in the regulation of gene expression and have been implicated in the development of cancer. Additionally, FM-PCTA has been found to interact with various neurotransmitter receptors in the central nervous system, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
FM-PCTA has been shown to have a significant effect on the levels of various biochemical markers in the body. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). FM-PCTA has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, FM-PCTA has been found to increase the levels of acetylcholine in the brain, which is important for cognitive function.

実験室実験の利点と制限

One advantage of FM-PCTA is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, FM-PCTA has been shown to have low toxicity and high selectivity for its target enzymes and receptors. However, one limitation of FM-PCTA is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several potential future directions for the study of FM-PCTA. One area of research could focus on the development of more efficient synthesis methods that improve the yield and purity of the compound. Additionally, further studies could investigate the potential use of FM-PCTA in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, research could also explore the potential use of FM-PCTA in combination with other drugs for the treatment of various diseases.

合成法

FM-PCTA can be synthesized using a multi-step reaction process. The first step involves the condensation of 4-methylbenzylamine with 2-furylacetaldehyde to obtain the intermediate 4-(2-furylmethyl)benzylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to yield the corresponding dithiocarbamate. Finally, the dithiocarbamate is reacted with piperazine to obtain FM-PCTA.

科学的研究の応用

FM-PCTA has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. FM-PCTA has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

4-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-15-4-6-16(7-5-15)13-19-18(23)21-10-8-20(9-11-21)14-17-3-2-12-22-17/h2-7,12H,8-11,13-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVXWVYADOANJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(furan-2-ylmethyl)-N-(4-methylbenzyl)piperazine-1-carbothioamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。